tert-Butyl peroxycinnamate

Description

Evolution of Organic Peroxide Chemistry in Initiator Science

Organic peroxides, compounds characterized by the reactive -O-O- bond, have been fundamental to the advancement of polymer science and organic synthesis. polymtl.cawikipedia.orgsemanticscholar.org Their journey in initiator science began in the early 20th century with the discovery of their ability to initiate polymerization reactions. numberanalytics.com This pivotal finding set the stage for the rapid development of the plastics industry in the 1950s, with the production of polymers like polyethylene, polypropylene (B1209903), and polystyrene, all of which relied on organic peroxides as initiators. polymtl.ca

The core function of an organic peroxide as an initiator lies in its thermal decomposition, which generates free radicals. wikipedia.orgamericanchemistry.com These highly reactive species, with their unpaired electrons, can then trigger a chain reaction, leading to the formation of long polymer chains. wikipedia.orgnumberanalytics.com The rate of this polymerization can be controlled by adjusting the temperature and selecting a peroxide with a specific decomposition rate. wikipedia.org This has led to the development of a wide array of organic peroxides, each with unique properties tailored for specific applications. polymtl.ca

The evolution of organic peroxide chemistry has been driven by the need for greater control over polymerization processes, leading to the synthesis of peroxides with varying reactivities and decomposition temperatures. This allows for the production of polymers with specific molecular weights and properties. The industry has also seen a shift towards developing more sustainable and safer peroxide formulations.

Structural Classification and Research Significance of Peroxycinnamate Compounds

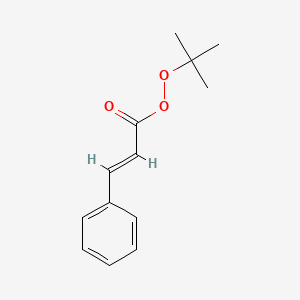

Organic peroxides can be classified based on the organic groups attached to the peroxide functional group (R-O-O-R'). wikipedia.org When one R group is an acyl group (R-C(O)-) and the other is an alkyl group, the compound is known as a perester or peroxyester. Tert-butyl peroxycinnamate falls into this category, with a cinnamoyl group and a tert-butyl group attached to the peroxide linkage. ontosight.ai

Peroxycinnamates are a specific class of peresters derived from cinnamic acid. ontosight.ai The defining feature of these compounds is the presence of a cinnamate (B1238496) backbone, which consists of a benzene (B151609) ring attached to a propenoic acid group. This structure imparts unique reactivity to the molecule. The double bond in the cinnamate moiety and the phenyl group can influence the decomposition kinetics and the subsequent reactions of the generated radicals.

The research significance of peroxycinnamate compounds lies in their potential for more controlled polymerization and polymer modification. The structure of the cinnamoyl group can be modified to fine-tune the reactivity of the peroxide. This allows for a more precise initiation of polymerization and the potential for introducing specific functionalities into the polymer chain. Their application as cross-linking agents is also an area of active research.

Historical Context of this compound in Polymer Science

This compound, as a specific type of perester, has been a subject of interest in polymer science due to its role as a radical initiator. ontosight.ai Historically, peresters have been widely used in the polymerization of various monomers. The thermal decomposition of this compound generates a tert-butoxy (B1229062) radical and a cinnamoyloxy radical. The subsequent decarboxylation of the cinnamoyloxy radical can produce a styryl radical. These radicals can then initiate polymerization.

Early research into the decomposition of peresters, including those with structures similar to this compound, focused on understanding their decomposition mechanisms and kinetics. acs.orgrsc.org These studies were crucial in establishing their utility as initiators in polymerization reactions. The ability to generate free radicals at specific temperatures made them valuable tools for controlling the polymerization of monomers like styrene (B11656) and vinyl chloride. nouryon.comevergreenchemicals.cn

Over time, the application of this compound has expanded beyond simple polymerization initiation. Researchers have explored its use in polymer modification, such as grafting monomers onto existing polymer chains. marketpublishers.com This process allows for the alteration of polymer properties, such as improving impact strength or surface adhesion. marketpublishers.com The unique structure of the cinnamoyl radical generated from this compound has also opened up possibilities for creating polymers with specific architectures and functionalities.

Structure

3D Structure

Properties

CAS No. |

2123-92-4 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

tert-butyl (E)-3-phenylprop-2-eneperoxoate |

InChI |

InChI=1S/C13H16O3/c1-13(2,3)16-15-12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ |

InChI Key |

BPCBXWVRESTYBG-MDZDMXLPSA-N |

Isomeric SMILES |

CC(C)(C)OOC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)OOC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl Peroxycinnamate

Established Synthetic Routes to tert-Butyl Peresters

The foundational methods for synthesizing tert-butyl peresters, which are directly applicable to tert-butyl peroxycinnamate, involve the reaction of a carboxylic acid derivative with tert-butyl hydroperoxide. These routes are well-documented and widely employed in both laboratory and industrial settings.

Esterification Reactions with Hydroperoxides

A primary route to tert-butyl peresters is the direct esterification of a carboxylic acid with tert-butyl hydroperoxide (TBHP). This reaction is typically carried out in the presence of a dehydrating agent or under conditions that facilitate the removal of water to drive the equilibrium towards the product. For instance, the synthesis of various tert-butyl peroxycarboxylates has been achieved in nearly quantitative yields by reacting the corresponding carboxylic acids with TBHP in a nonaqueous medium at low temperatures (0–5°C), utilizing trifluoroacetic anhydride (B1165640) and pyridine (B92270). researchgate.net This method avoids the formation of tert-butyl peroxytrifluoroacetate as a by-product. researchgate.net

Another approach involves the use of catalysts to facilitate the esterification. While specific examples for this compound are not extensively detailed in publicly available literature, the general principle involves the activation of the carboxylic acid to promote nucleophilic attack by the hydroperoxide.

Acylation Methods for Peroxycinnamate Synthesis

A more common and often more efficient method for the synthesis of tert-butyl peresters is the acylation of tert-butyl hydroperoxide using an acylating agent, such as an acyl chloride or anhydride. In the case of this compound, this would involve the reaction of cinnamoyl chloride with tert-butyl hydroperoxide.

This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. Common bases include pyridine or aqueous sodium hydroxide. wikipedia.orgresearchgate.net For example, the synthesis of tert-butyl peroxybenzoate, a structurally similar compound, is achieved by the acylation of tert-butyl hydroperoxide with benzoyl chloride. mdpi.com This reaction is often carried out as a two-step process where the sodium salt of tert-butyl hydroperoxide is first formed by reacting TBHP with sodium hydroxide, followed by the addition of the acyl chloride. mdpi.com This method has been optimized by studying the effects of temperature, feeding time, and base concentration to achieve high yields. mdpi.com

Table 1: Comparison of Established Synthetic Routes for tert-Butyl Peresters

| Method | Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification | Carboxylic Acid, tert-Butyl Hydroperoxide | Dehydrating agent (e.g., trifluoroacetic anhydride), base (e.g., pyridine), low temperature | Good for direct use of carboxylic acids | May require stoichiometric dehydrating agent, equilibrium considerations |

| Acylation | Acyl Chloride, tert-Butyl Hydroperoxide | Base (e.g., pyridine, NaOH), often two-phase system | High yields, generally faster than direct esterification | Requires synthesis of acyl chloride, byproduct (HCl) must be neutralized |

| Acylation | Acid Anhydride, tert-Butyl Hydroperoxide | Acid or base catalyst | Avoids the use of acyl chlorides | May require higher temperatures, potential for side reactions |

Advanced Synthetic Approaches and Process Optimization

Recent advancements in the synthesis of tert-butyl peresters have focused on improving efficiency, safety, and environmental impact. These include the development of novel catalyst systems and a deeper understanding of reaction mechanisms to allow for process optimization.

Catalyst Systems in Peroxycinnamate Synthesis

Various catalysts have been explored to enhance the synthesis of tert-butyl peresters. For instance, Bu₄NI has been used to catalyze the synthesis of tert-butyl peresters from aldehydes and TBHP via a metal-free oxidation process. rsc.org This suggests a potential alternative route to this compound starting from cinnamaldehyde.

In reactions involving acyl chlorides, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous hydroperoxide salt and the organic acyl chloride phase. Furthermore, enzymatic catalysis, for example using lipase (B570770) B from Candida antarctica, has been shown to be effective for the synthesis of other esters and could potentially be adapted for perester synthesis under milder, more environmentally friendly conditions. rsc.org

Mechanistic Aspects of this compound Formation

The formation of this compound via the reaction of cinnamoyl chloride with tert-butyl hydroperoxide in the presence of a base, such as pyridine or sodium hydroxide, proceeds through a nucleophilic acyl substitution mechanism.

The reaction is believed to initiate with the deprotonation of tert-butyl hydroperoxide by the base to form the tert-butylperoxy anion (t-BuOO⁻), which is a potent nucleophile. This anion then attacks the electrophilic carbonyl carbon of cinnamoyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the this compound product. The presence of the base is crucial as it not only generates the nucleophile but also neutralizes the HCl byproduct, driving the reaction to completion.

Spectroscopic and Structural Elucidation of Synthetic Products

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band in the region of 1750-1780 cm⁻¹ would be indicative of the peroxycarbonyl (C=O) stretching vibration. The C-O-O stretching vibrations are typically found in the 1100-1200 cm⁻¹ region. Additionally, characteristic peaks for the aromatic ring and the vinyl group of the cinnamate (B1238496) moiety, as well as the C-H stretching and bending vibrations of the tert-butyl group, would be present. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group, likely in the range of δ 1.2-1.4 ppm. researchgate.netnih.govuprm.edu The protons of the vinyl group of the cinnamate moiety would appear as doublets in the olefinic region (typically δ 6.0-8.0 ppm) with a characteristic large coupling constant for the trans configuration. The aromatic protons would also resonate in the downfield region (typically δ 7.2-7.8 ppm). researchgate.netnih.govuprm.edu

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. The carbonyl carbon of the perester group is expected to appear in the range of δ 160-170 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would resonate at approximately δ 80-85 ppm and δ 25-30 ppm, respectively. researchgate.netnih.govuprm.edu The carbons of the aromatic ring and the vinyl group would show signals in the downfield region.

Table 2: Expected Spectroscopic Data for this compound (based on analogous compounds)

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |

|---|---|---|

| IR Spectroscopy | Peroxycarbonyl (C=O) | 1750-1780 cm⁻¹ |

| C-O-O Stretch | 1100-1200 cm⁻¹ | |

| ¹H NMR Spectroscopy | tert-Butyl (9H, singlet) | δ 1.2-1.4 ppm |

| Vinyl Protons (2H, doublets) | δ 6.0-8.0 ppm | |

| Aromatic Protons (5H, multiplet) | δ 7.2-7.8 ppm | |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | δ 160-170 ppm |

| Quaternary Carbon (C(CH₃)₃) | δ 80-85 ppm | |

| Methyl Carbons (-CH₃) | δ 25-30 ppm | |

| Aromatic & Vinyl Carbons | δ 120-145 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

In the ¹H NMR spectrum, the presence of a sharp and intense singlet peak around 1.3 ppm would be characteristic of the nine equivalent protons of the tert-butyl group. nih.gov This distinctive signal is often used as a probe in NMR studies due to its high sensitivity. nih.gov The protons of the cinnamoyl group would give rise to more complex signals. The vinyl protons would appear as doublets in the downfield region, typically between 6.0 and 8.0 ppm, with their coupling constant providing information about the stereochemistry (E or Z) of the double bond. The aromatic protons of the phenyl group would also resonate in the downfield region, likely between 7.2 and 7.8 ppm, exhibiting splitting patterns dependent on their substitution.

The ¹³C NMR spectrum would further corroborate the structure. The quaternary carbon of the tert-butyl group would appear around 80 ppm, while the methyl carbons of the tert-butyl group would resonate at approximately 26 ppm. rsc.org The carbonyl carbon of the peroxy ester group is expected to have a chemical shift in the range of 160-170 ppm. The carbons of the phenyl group and the vinyl group would show signals in the aromatic and olefinic regions of the spectrum, respectively.

The following table outlines the expected ¹H NMR chemical shifts for this compound based on analogous compounds.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| tert-Butyl (9H) | ~1.3 | Singlet |

| Vinylic (2H) | 6.0 - 8.0 | Doublets |

| Aromatic (5H) | 7.2 - 7.8 | Multiplet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

A strong absorption band in the region of 1750-1780 cm⁻¹ would be indicative of the C=O stretching vibration of the peroxy ester group. The exact position of this band can provide information about the electronic environment of the carbonyl group. The C-O-O stretching vibrations of the peroxy linkage are typically weaker and can be more difficult to assign, but are expected in the 800-900 cm⁻¹ region.

The presence of the cinnamoyl moiety would be confirmed by several characteristic bands. The C=C stretching vibration of the conjugated double bond would appear around 1620-1640 cm⁻¹. The C-H stretching vibrations of the aromatic and vinylic protons would be observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations of the phenyl group and the vinyl group would give rise to bands in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern of the aromatic ring. The characteristic C-H bending vibrations of the tert-butyl group are expected around 1370 cm⁻¹ and 1390 cm⁻¹.

The table below summarizes the expected IR absorption frequencies for the main functional groups in this compound.

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| C=O (Peroxy Ester) | 1750 - 1780 |

| C=C (Alkene) | 1620 - 1640 |

| C-H (Aromatic/Vinylic) | > 3000 |

| C-O-O (Peroxide) | 800 - 900 |

| C-H (tert-Butyl) | ~1370, ~1390 |

Mass Spectrometry in Elucidating Molecular Architecture

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular architecture. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the molecular weight of the compound.

The fragmentation pattern would be highly informative. A characteristic fragmentation pathway for tert-butyl peroxy esters is the cleavage of the weak O-O bond. This would lead to the formation of a tert-butoxyl radical and a cinnamoyloxyl radical. The cinnamoyloxyl radical could then lose carbon dioxide to form a cinnamyl radical. Another prominent fragmentation would be the loss of a tert-butoxy (B1229062) group to give the cinnamoyl cation. The tert-butyl cation itself is also a very stable and commonly observed fragment at m/z 57.

The base peak in the spectrum would likely correspond to one of these stable fragments. Analysis of the fragmentation pattern allows for the piecing together of the molecular structure and provides definitive evidence for the presence of both the tert-butylperoxy and cinnamoyl moieties.

The following table lists some of the expected key fragments in the mass spectrum of this compound.

| Fragment Ion | m/z (mass-to-charge ratio) |

| [C₆H₅CH=CHCO]⁺ (Cinnamoyl cation) | 131 |

| [C(CH₃)₃]⁺ (tert-Butyl cation) | 57 |

| [C₆H₅CH=CH]⁺ (Styryl cation) | 103 |

| [C₆H₅]⁺ (Phenyl cation) | 77 |

Mechanistic Investigations of Tert Butyl Peroxycinnamate Decomposition

Unimolecular Thermal Decomposition Pathways

The reaction can be depicted as follows:

C₆H₅CH=CHCO-OOC(CH₃)₃ → C₆H₅CH=CHCO-O• + •OC(CH₃)₃

This initial fragmentation is the genesis of all subsequent radical chemistry in the system. The stability of the resulting radicals plays a crucial role in the facility of this cleavage.

Following the initial homolytic cleavage, the generated cinnamoyloxy and tert-butoxyl radicals undergo a series of rapid subsequent reactions. These reactions are competitive and their relative rates are influenced by factors such as temperature, solvent, and the inherent stability of the radical intermediates.

The tert-butoxyl radical is a key intermediate that can undergo further fragmentation through a process known as β-scission. acs.org This unimolecular reaction involves the cleavage of a carbon-carbon bond, resulting in the formation of acetone (B3395972) and a methyl radical. atamanchemicals.com

(CH₃)₃CO• → (CH₃)₂C=O + •CH₃

This fragmentation is a common pathway for tert-butoxyl radicals and is competitive with hydrogen abstraction from the solvent or other molecules present in the reaction mixture. The rate of β-scission is dependent on the stability of the alkyl radical being eliminated. acs.org

While less common for the tert-butoxyl radical itself, intramolecular hydrogen atom abstraction is a potential pathway for alkoxyl radicals in general. A 1,5-hydrogen shift can occur if there is a sterically accessible hydrogen atom on the fifth carbon from the radical center. acs.org In the case of the tert-butoxyl radical, this specific rearrangement is not possible due to the lack of a sufficiently long alkyl chain. However, this type of reaction is a notable consideration in the decomposition of more complex peroxyesters.

As established in section 3.1.1, the primary radical-generating step is the formation of cinnamoyl and tert-butoxyl radicals. The cinnamoyloxy radical, analogous to the benzoyloxy radical, can then undergo two principal competing reactions: hydrogen abstraction from a suitable donor (like the solvent) to form cinnamic acid, or decarboxylation to yield a styryl radical and carbon dioxide. cdnsciencepub.com

C₆H₅CH=CHCO-O• → C₆H₅CH=CH• + CO₂

The main decomposition products of the closely related tert-butyl peroxybenzoate are carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene (B151609), which provides insight into the likely products from tert-butyl peroxycinnamate decomposition. atamanchemicals.com

The rate of thermal decomposition of tert-butyl peroxyesters is significantly influenced by both electronic and steric effects originating from the acyl group. For substituted tert-butyl perbenzoates, electron-donating substituents on the aromatic ring can accelerate the decomposition rate, although this effect is generally modest for para-substituents. cdnsciencepub.com This acceleration can be attributed to the stabilization of the transition state leading to the formation of the carboxyl radical. cdnsciencepub.com

Steric effects, however, can play a much more pronounced role. The introduction of bulky ortho-substituents on the benzene ring of a tert-butyl perbenzoate leads to a significant rate enhancement. cdnsciencepub.com This is attributed to the destabilization of the ground state of the perester due to steric hindrance, which forces the carboxyl group out of conjugation with the aromatic ring. This twisting reduces the stability of the initial molecule, thereby lowering the activation energy for decomposition. cdnsciencepub.com

In the case of this compound, the presence of the vinyl group in conjugation with the carbonyl group influences the electronic properties. This extended conjugation can affect the stability of the ground state and the resulting cinnamoyloxy radical.

The following table presents data on the thermal decomposition of various substituted tert-butyl perbenzoates in cumene, illustrating the impact of electronic and steric factors on the reaction rates and activation parameters. These data provide a valuable framework for understanding the decomposition of this compound.

| Perester | Relative Rate at 100°C | ΔH‡ (kcal/mol) | ΔS‡ (cal deg⁻¹ mol⁻¹) |

| tert-Butyl perbenzoate | 1.0 | 34.0 | 9.3 |

| tert-Butyl p-methylperbenzoate | 1.3 | 32.2 | 4.8 |

| tert-Butyl permesitoate (2,4,6-trimethyl) | 11 | 31.9 | 8.4 |

| tert-Butyl 2,4,6-tri-tert-butylperbenzoate | 29 | 32.9 | 13.0 |

| Data sourced from Icli et al., Can. J. Chem. 53, 979 (1975). cdnsciencepub.com |

Radical Generation and Subsequent Radical Reactions

Induced Decomposition Mechanisms in Solution

The decomposition of this compound can be significantly accelerated by the presence of free radicals in the solution, a process known as induced or chain decomposition. This pathway competes with the spontaneous, unimolecular homolysis of the peroxide bond, leading to different product distributions and reaction kinetics. The rate of decomposition in these cases often shows a higher-order dependence on the initial concentration of the perester. acs.org

Radical-Induced Decomposition of Peroxycinnamate

External radical initiators can trigger the decomposition of this compound at temperatures lower than those required for its spontaneous breakdown. acs.org For instance, radicals generated from di-t-butyl peroxyoxalate or N-nitrosoacetanilide have been shown to accelerate the decomposition. acs.org The process is believed to involve the attack of a free radical (R•) on the peroxycinnamate molecule. In solvents like toluene, t-butoxy radicals produced from an initiator can abstract a hydrogen atom from the solvent, generating benzyl (B1604629) radicals. These benzyl radicals can then attack the perester, propagating a chain reaction. acs.org The presence of a term with a 3/2-order dependence on the peroxide concentration in kinetic rate laws is a strong indicator of the occurrence of induced decomposition. acs.org

Formation of Specific Byproducts (e.g., Stilbene (B7821643), 1,3-Diphenylpropene)

The induced decomposition pathway leads to the formation of unique byproducts. When the decomposition is induced by radicals from di-t-butyl peroxyoxalate in toluene, 1,3-diphenylpropene (B1239356) is a major product, formed in yields of 0.6-0.9 moles per mole of decomposed perester. acs.org In contrast, induction by N-nitrosoacetanilide in acetone produces stilbene in yields of approximately 0.2 moles. acs.org

The thermal decomposition of t-butyl peroxycinnamate in various solvents also yields a range of products derived from the initially formed radicals. Experimental data from decomposition in carbon tetrachloride at different temperatures highlights the formation of isomeric chlorinated stilbenes.

Table 1: Products from the Decomposition of t-Butyl trans-α-Phenylperoxycinnamate in Carbon Tetrachloride (Yields in mol per 100 mol of perester)

| Product | Yield at 80°C | Yield at 110°C |

|---|---|---|

| trans-α-Chlorostilbene | 32 | 34 |

| cis-α-Chlorostilbene | 13 | 20 |

| Hexachloroethane | 11 | 22 |

Data sourced from a 1971 study on the decomposition of α-phenylcinnamoyl peroxides and their corresponding t-butyl peroxy-esters. arxiv.org

Table 2: Products from the Decomposition of t-Butyl cis-α-Phenylperoxycinnamate in Carbon Tetrachloride (Yields in mol per 100 mol of perester)

| Product | Yield at 80°C | Yield at 110°C |

|---|---|---|

| trans-α-Chlorostilbene | 19 | 30 |

| cis-α-Chlorostilbene | 19 | 20 |

| Hexachloroethane | 10 | 17 |

Data sourced from a 1971 study on the decomposition of α-phenylcinnamoyl peroxides and their corresponding t-butyl peroxy-esters. arxiv.org

These product studies demonstrate that the stereochemistry of the starting perester can influence the ratio of the resulting stilbene isomers, particularly at lower temperatures. arxiv.org

Role of Solvent Cage Effects on Radical Coupling

The solvent cage effect is a critical concept in understanding the fate of radicals generated during the decomposition of peroxides. nih.gov When the O-O bond in this compound cleaves, it forms a pair of radicals—a t-butoxy radical and a cinnamoyloxy radical—that are initially trapped within a "cage" of surrounding solvent molecules. nih.govchemistryworld.com This geminate pair has a short lifetime, on the order of 10⁻¹¹ seconds, during which the radicals undergo numerous collisions with each other. nih.gov

Within this cage, several events can occur:

Recombination: The radicals can recombine to reform the original perester molecule.

Disproportionation: One radical can abstract an atom from the other, leading to stable, non-radical products.

Cage Escape: The radicals can diffuse out of the solvent cage and become free radicals in the bulk solution. chemistryworld.com

The efficiency of cage escape versus in-cage reactions is influenced by factors such as solvent viscosity; higher viscosity can increase the residence time of the radical pair in the cage, favoring in-cage reactions. chemistryworld.com Radicals that escape the cage can then participate in other reactions, such as abstracting atoms from the solvent or inducing the decomposition of other perester molecules. acs.orgchemistryworld.com The use of radical scavengers in experiments helps to distinguish between products formed within the cage and those formed by free radicals that have escaped the cage. chemistryworld.com

Theoretical and Computational Chemistry Studies of Decomposition

While extensive experimental data exists, theoretical and computational methods provide deeper insight into the transient species and transition states that govern the decomposition of this compound. These methods allow for the detailed examination of reaction mechanisms, energy barriers, and radical properties that are difficult or impossible to observe directly.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions, including the thermal decomposition of peroxides. nih.govaidic.it Although specific DFT studies on the complete decomposition pathway of this compound are not widely reported, the methodology has been successfully applied to analogous systems like tert-butyl peroxyformate and other organic peroxides. aidic.it

A typical DFT study involves:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (exactly one imaginary frequency).

Energy Profile Calculation: Determining the activation energies (energy barriers) for each step of the proposed mechanism.

For a related compound, methyl 5-((cinnamoyloxy)methyl)picolinate, DFT calculations using the B3LYP functional have been used to optimize its structure and compare it with experimental X-ray diffraction data. nih.gov Similar approaches could be used to model the transition state for the initial O-O bond homolysis in this compound. Theoretical studies on other peroxides have shown that environmental factors, such as solvent polarity and specific electrostatic interactions, can be incorporated into DFT models and have a significant effect on the calculated stability and decomposition barriers. nih.govaidic.it These calculations can distinguish between different potential mechanisms, such as concerted two-bond scission versus a stepwise process. beilstein-journals.org

Quantum Chemical Calculations of Radical Stability and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of the radicals formed during decomposition, such as the t-butoxy, cinnamoyloxy, and subsequent styryl radicals. nrel.govrsc.org These methods can predict radical stability, which is governed by both thermodynamic and kinetic factors. rsc.org

Thermodynamic Stabilization: This arises from electronic effects like resonance delocalization of the unpaired electron. For the cinnamoyloxy radical, the spin density can be delocalized over the carboxylate group and the aromatic ring.

Kinetic Stabilization: This relates to the steric hindrance around the radical center, which can physically block reactions like dimerization. rsc.orgnrel.gov

Modern computational approaches use descriptors like the maximum spin density on an atom and the buried volume (a measure of steric bulk) to create a quantitative "radical stability score". rsc.org This allows for the systematic evaluation of how stable a radical is likely to be. rsc.org For instance, computational studies on styryl radicals, which are formed after the decarboxylation of cinnamoyloxy radicals, have been performed to interpret their electronic structure and optical properties. rsc.org Large-scale databases of quantum chemical calculations on thousands of organic radicals provide a benchmark for assessing the properties of newly studied species. nrel.gov These calculations, often performed at levels of theory like M06-2X/def2-TZVP, provide valuable data on geometries, spin densities, and thermochemistry (enthalpies and free energies) for radical species. nrel.gov

Molecular Dynamics Simulations of Decomposition Events

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the complex, time-resolved events of chemical reactions at an atomic level. plos.org For thermally labile compounds like this compound, MD simulations can elucidate the intricate details of decomposition pathways, transition states, and the influence of molecular structure on reaction dynamics. These simulations model the movement of atoms over time by numerically solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of the atoms in the system. chemrxiv.org

Reactive force fields (ReaxFF) are often employed in MD simulations of chemical reactions. mdpi.com These force fields can dynamically model the formation and breaking of chemical bonds, which is essential for simulating decomposition processes. By simulating the behavior of a large ensemble of molecules at various temperatures, it is possible to observe the sequence of bond-breaking and bond-forming events that constitute the decomposition mechanism. mdpi.comnih.gov

Simulation Parameters and Modeled System

To investigate the thermal decomposition of this compound, a representative system would be constructed consisting of multiple molecules of the peroxycinnamate within a simulation box, often under periodic boundary conditions to simulate a bulk phase. The simulations would typically be performed across a range of temperatures to study the temperature dependence of the decomposition rate and mechanism. nih.gov

An illustrative set of parameters for such a simulation is presented in the table below.

Table 1: Representative Parameters for Molecular Dynamics Simulation of this compound Decomposition

| Parameter | Value | Description |

|---|---|---|

| Force Field | ReaxFF | Enables the simulation of chemical reactions. |

| System Size | ~500 molecules | A representative number of molecules for statistical accuracy. |

| Temperature Range | 500 K - 1500 K | To study the effect of temperature on decomposition kinetics. |

| Simulation Time | 1-10 ns | To capture the initial decomposition events. |

Detailed Research Findings from Simulated Decomposition

The primary event in the thermal decomposition of peroxyesters is the cleavage of the weak oxygen-oxygen (O-O) bond. researchgate.net Molecular dynamics simulations can provide detailed insights into the energetics and pathways of this initial step and subsequent reactions.

Table 2: Illustrative Calculated Bond Dissociation Energies (BDE) for Key Bonds in this compound

| Bond | Bond Type | Estimated BDE (kcal/mol) | Significance in Decomposition |

|---|---|---|---|

| O-O | Peroxide | 35 - 45 | The weakest bond, primary site of initial cleavage. |

| C-O | Ester | 80 - 90 | Cleavage can occur in subsequent reaction steps. |

Note: These values are illustrative and based on general values for similar functional groups in related molecules.

Decomposition Pathways: MD simulations can reveal competing reaction pathways. For this compound, the principal initial step is the homolytic cleavage of the O-O bond, generating a tert-butoxyl radical and a cinnamoyloxyl radical.

Equation 1: Initial Homolytic Cleavage C₆H₅CH=CHCO-O-OC(CH₃)₃ → C₆H₅CH=CHCO-O• + •OC(CH₃)₃

Following this initiation, the cinnamoyloxyl radical can undergo further reactions. A key subsequent step observed in simulations of similar acyloxyl radicals is decarboxylation to form a styryl radical and carbon dioxide.

Equation 2: Decarboxylation of the Cinnamoyloxyl Radical C₆H₅CH=CHCO-O• → C₆H₅CH=CH• + CO₂

The tert-butoxyl radical can also undergo β-scission to produce acetone and a methyl radical.

Equation 3: β-Scission of the tert-Butoxyl Radical •OC(CH₃)₃ → (CH₃)₂C=O + •CH₃

The various radicals generated can then combine or react with other molecules, leading to a complex mixture of final products. MD simulations allow for the tracking of these radical species and the statistical analysis of the final product distribution.

Table 3: Potential Decomposition Products Identified from Simulated Trajectories

| Product Name | Chemical Formula | Formation Pathway |

|---|---|---|

| Acetone | (CH₃)₂C=O | β-scission of the tert-butoxyl radical. |

| Carbon Dioxide | CO₂ | Decarboxylation of the cinnamoyloxyl radical. |

| Styrene (B11656) | C₆H₅CH=CH₂ | Hydrogen abstraction by the styryl radical. |

| Methane | CH₄ | Hydrogen abstraction by the methyl radical. |

The simulations would likely indicate that at lower temperatures, the initial O-O bond cleavage is the rate-determining step. At higher temperatures, subsequent reactions like decarboxylation and β-scission become increasingly rapid. The presence of the conjugated system in the cinnamate (B1238496) moiety may influence the stability of the cinnamoyloxyl radical and the rate of decarboxylation compared to saturated analogues. acs.org

Kinetic Studies of Tert Butyl Peroxycinnamate Reactivity

Thermal Decomposition Kinetics

The thermal decomposition of peroxy-esters is a complex process involving the cleavage of the weak oxygen-oxygen bond to form radicals. The rate of this decomposition is highly dependent on temperature, and understanding its kinetics is crucial for ensuring safe handling and efficient application.

Determination of Activation Energies (Ea) and Pre-exponential Factors

The activation energy (Ea) represents the minimum energy required for a reaction to occur, while the pre-exponential factor (A) relates to the frequency of collisions between molecules in the correct orientation. These parameters are determined using the Arrhenius equation and are fundamental to characterizing reaction kinetics. For TBPB, various studies have determined these values under different conditions.

Kinetic parameters for the thermal decomposition of TBPB can be derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experiments. doi.orgresearchgate.net These techniques monitor the mass loss or heat flow associated with decomposition as a function of temperature.

Table 1: Illustrative Kinetic Parameters for TBPB Decomposition

| Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Source |

|---|---|---|---|

| DSC | 98.19 | - | doi.org |

| ARC | 99.71 | - | doi.org |

This data is for tert-butyl peroxybenzoate (TBPB) and serves as an illustrative example.

The variation in activation energy values can be attributed to the different experimental conditions and analytical models used. doi.org

Isoconversional Kinetic Analysis (Kissinger-Akahira-Sunose, Flynn-Wall-Ozawa, Starink Methods)

Isoconversional methods are powerful tools for analyzing the kinetics of solid-state reactions, including the thermal decomposition of organic peroxides. nih.gov These "model-free" methods analyze the reaction rate at a constant extent of conversion (α) over a range of heating rates, providing insight into how the activation energy changes as the reaction progresses. nih.govscirp.org This is particularly useful for complex, multi-step decomposition processes. nih.gov

Flynn-Wall-Ozawa (FWO) Method : This integral method plots the logarithm of the heating rate (β) against the reciprocal of the temperature (1/T) for a given conversion level. The activation energy can be calculated from the slope of the resulting lines. doi.orgscirp.org

Kissinger-Akahira-Sunose (KAS) Method : Similar to the FWO method, the KAS method is an integral isoconversional technique used to determine the activation energy. nih.govresearchgate.net

Starink Method : This method is considered a more accurate isoconversional method, offering a refined calculation of the activation energy. nih.gov

For the decomposition of TBPB, isoconversional analysis reveals that the activation energy is not constant but varies with the degree of conversion, indicating a complex reaction mechanism. doi.org

Table 2: Illustrative Activation Energies for TBPB Decomposition at Various Conversions (α) using the Flynn-Wall-Ozawa Method

| Conversion (α) | Activation Energy (Ea) (kJ/mol) |

|---|---|

| 0.1 | 90 |

| 0.3 | 95 |

| 0.5 | 100 |

| 0.7 | 105 |

This table presents hypothetical data based on trends observed for similar peroxides to illustrate the FWO method's output. Actual values would be derived from experimental data.

Influence of Reaction Environment on Kinetics

The environment in which the thermal decomposition of tert-butyl peroxycinnamate occurs has a profound impact on the reaction kinetics. The choice of solvent and the presence of catalytic or inhibitory species can alter both the rate and the mechanism of decomposition.

Solvent Effects on Decomposition Rates

The polarity and viscosity of the solvent can influence the decomposition rates of peroxy-esters. tue.nl For reactions that proceed through a polar transition state, polar solvents can offer better stabilization, thereby accelerating the reaction. Conversely, in non-polar solvents, the decomposition may proceed through different pathways. The "cage effect" is another important solvent-related phenomenon, where the solvent viscosity can hinder the diffusion of the initially formed radical pair out of the solvent "cage," potentially leading to recombination or reaction with the solvent itself.

Catalytic Effects of Specific Species on Peroxycinnamate Reactivity

The decomposition of peroxy-esters can be significantly accelerated by the presence of certain catalysts. Transition metal ions, such as those of copper, are known to catalyze the decomposition of peroxides through redox mechanisms. wikipedia.org For instance, the Kharasch-Sosnovsky oxidation utilizes catalytic amounts of copper(I) bromide for the allylic oxidation of alkenes with tert-butyl peroxybenzoate. wikipedia.org Strong acids and bases can also catalyze decomposition, often leading to different product distributions compared to the purely thermal process. atamanchemicals.com The presence of such species, even in trace amounts, can dramatically lower the decomposition temperature and increase the reaction rate, a critical consideration for the safe storage and handling of these materials. atamanchemicals.com

Kinetic Modeling and Simulation of Peroxycinnamate-Initiated Processes

The kinetic analysis of processes initiated by this compound is fundamental to the precise control of polymerization and other radical-mediated reactions. Through kinetic modeling and simulation, it is possible to deconstruct the complex series of reactions that occur, enabling the prediction of reaction outcomes and the optimization of process parameters for industrial applications.

Development of Mechanistic Rate Laws

The foundation of a reliable kinetic model is a detailed reaction mechanism and the associated rate laws that describe the speed at which each reaction step proceeds. The thermal decomposition of this compound is the critical initiation step, which involves the homolytic cleavage of the oxygen-oxygen bond. This primary reaction is the rate-determining step for the initiation of polymerization.

The decomposition mechanism for a peroxyester like this compound generally follows a first-order kinetic process. researchgate.net The initial step is the scission of the peroxide bond (O-O), which is the weakest bond in the molecule, to form a tert-butoxy (B1229062) radical and a cinnamate (B1238496) radical.

Reaction Mechanism:

Initiation (Decomposition of Peroxide):

this compound → tert-Butoxy radical + Cinnamate radical (Rate Constant: kd)

Subsequent Radical Reactions (in the presence of a monomer M):

tert-Butoxy radical + M → Initiated Monomer Radical 1

Cinnamate radical + M → Initiated Monomer Radical 2

Further propagation, termination, and chain transfer reactions.

The rate of decomposition of this compound can be expressed by a first-order rate law:

Rate = -d[this compound]/dt = kd[this compound]

Where:

[this compound] represents the concentration of the initiator.

kd is the first-order rate constant for the decomposition.

The rate constant, kd, is highly dependent on temperature, and this relationship is quantified by the Arrhenius equation:

kd = A * exp(-Ea / (R * T))

Where:

A is the pre-exponential or frequency factor, a constant for a specific reaction.

Ea is the activation energy, the minimum energy required to initiate the decomposition.

R is the ideal gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin.

Determining the Arrhenius parameters (A and Ea) through experimental methods, such as differential scanning calorimetry (DSC) under various heating rates, is essential for building an accurate kinetic model. These parameters encapsulate the intrinsic reactivity of the this compound molecule.

Predictive Modeling for Reaction Control

With established mechanistic rate laws, predictive kinetic models can be developed to simulate the entire course of a polymerization reaction initiated by this compound. These models, often solved using numerical software packages, allow for the in silico investigation of reaction conditions, providing a powerful tool for process optimization and control.

The model integrates the rate of initiation, which is derived from the peroxide decomposition kinetics, with the rates of propagation, termination, and chain transfer. The rate of initiation (Ri) is given by:

Ri = 2 * ƒ * kd * [this compound]

Where ƒ is the initiator efficiency, which accounts for the fraction of primary radicals that successfully start a growing polymer chain.

By inputting variables such as initial initiator and monomer concentrations, temperature profiles, and solvent effects, the model can predict key outcomes, including:

Monomer conversion over time.

Evolution of the polymer's molecular weight distribution.

The concentration of active radical species.

This predictive capability is invaluable for controlling the final properties of the synthesized polymer. For instance, the initial concentration of this compound has a direct and predictable impact on the final molecular weight of the polymer. A higher initiator concentration leads to a greater number of initial radicals, resulting in more polymer chains that are, on average, shorter.

The following table provides a simulated example of how a kinetic model for a styrene (B11656) polymerization process could predict the number-average molecular weight (Mn) by varying the initial concentration of this compound at a constant reaction temperature.

| Initial [this compound] (mol/L) | Predicted Number-Average Molecular Weight ( g/mol ) | Predicted Polydispersity Index (PDI) |

| 0.005 | 210,000 | 1.65 |

| 0.010 | 155,000 | 1.68 |

| 0.025 | 98,000 | 1.72 |

| 0.050 | 65,000 | 1.75 |

Note: The data in this table is representative of typical kinetic simulation results and serves to illustrate the predictive power of such models.

By leveraging these predictive models, chemical engineers can fine-tune reaction parameters to achieve specific polymer grades, reduce off-spec product, and minimize the need for extensive and costly trial-and-error experimentation in the laboratory or plant. This leads to more efficient, consistent, and controlled manufacturing processes.

Applications of Tert Butyl Peroxycinnamate in Polymer Science

Role as a Radical Polymerization Initiator

As a peroxide, tert-butyl peroxycinnamate is characterized by its thermally labile O-O bond. This inherent instability allows it to serve as a source of free radicals upon heating, initiating the chain-reaction process of radical polymerization.

Initiation Mechanism in Vinyl Monomer Polymerization (e.g., Styrene (B11656), Acrylates, Ethylene)

The initiation process commences with the thermal decomposition of this compound, which yields a tert-butoxyl radical and a cinnamoyloxyl radical. The cinnamoyloxyl radical can further undergo decarboxylation to produce a styryl-like radical. Both the tert-butoxyl and the styryl-like radicals are capable of adding to the double bond of a vinyl monomer, such as styrene, an acrylate, or ethylene, thereby generating a new monomer radical. This newly formed radical then propagates by adding to subsequent monomer units, leading to the growth of a polymer chain.

The general mechanism can be represented as follows:

Decomposition: C₆H₅CH=CHCOO-OC(CH₃)₃ → C₆H₅CH=CHCOO• + •OC(CH₃)₃

Initiation: C₆H₅CH=CHCOO• + M → C₆H₅CH=CHCOOM• •OC(CH₃)₃ + M → (CH₃)₃COM• (where M represents a vinyl monomer)

Propagation: (CH₃)₃COM• + n(M) → (CH₃)₃CO(M)ₙM•

The efficiency of initiation can be influenced by factors such as temperature and the specific monomer being polymerized.

Influence on Polymer Molecular Weight and Molecular Weight Distribution

The concentration of this compound plays a crucial role in determining the molecular weight of the resulting polymer. Generally, a higher initiator concentration leads to a greater number of initiated chains, which in turn results in a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, thus increasing the average molecular weight.

The molecular weight distribution (MWD), or polydispersity, is also affected by the initiator. The rate of decomposition of this compound and the relative rates of initiation, propagation, and termination reactions all contribute to the breadth of the MWD. A steady and controlled decomposition of the initiator can lead to a more uniform generation of polymer chains and, consequently, a narrower molecular weight distribution.

Chain Transfer Reactions in Peroxycinnamate-Initiated Polymerization

Chain transfer is a process in which the growing polymer radical abstracts an atom from another molecule, terminating the growth of that particular chain and initiating a new one. While chain transfer to monomer, solvent, and polymer are common in radical polymerization, chain transfer to the initiator itself can also occur. In the case of this compound, a growing polymer radical could potentially abstract a hydrogen atom from the tert-butyl group or interact with the peroxy bond.

The general equation for chain transfer to an initiator (I) is: P• + I → PI + I•

The significance of chain transfer to this compound relative to other chain transfer processes would depend on the specific reaction conditions and the reactivity of the growing polymer radical.

Stereochemical Control in Radical Polymerization

Achieving stereochemical control in radical polymerization is a significant challenge. The planarity of the radical center typically leads to the formation of atactic polymers, where the stereochemistry of the side groups is random. While certain specialized techniques and additives can induce some level of stereocontrol, there is currently no substantial evidence in the public domain to suggest that this compound, when used as a conventional thermal initiator, imparts any significant stereochemical control during the radical polymerization of common vinyl monomers. The resulting polymers are generally expected to be atactic.

Function as a Cross-linking Agent in Materials Science

Beyond its role as a polymerization initiator, this compound is also utilized as a cross-linking agent. This application is particularly relevant in the curing of thermosetting resins and the vulcanization of elastomers, where the formation of a three-dimensional network structure is essential for achieving desired mechanical and thermal properties.

Cross-linking in Thermosetting Resins and Elastomers

In the context of thermosetting resins, such as unsaturated polyesters, and elastomers, this compound functions by generating free radicals at elevated temperatures. These radicals can abstract hydrogen atoms from the polymer backbone or add to sites of unsaturation within the polymer chains. This process creates radical centers on the polymer chains themselves. The coupling of these polymer radicals leads to the formation of covalent bonds, or cross-links, between adjacent chains.

This network formation transforms the material from a collection of individual polymer chains into a single, infusible, and insoluble macromolecule. The extent of cross-linking, which can be controlled by the concentration of this compound and the curing temperature and time, dictates the final properties of the material, such as its hardness, tensile strength, and thermal stability. For instance, in the curing of unsaturated polyester (B1180765) resins, the radicals generated from the peroxide initiate copolymerization between the unsaturated sites in the polyester chains and a reactive diluent, typically styrene, to form a rigid, cross-linked structure.

Mechanisms of Network Formation and Gelation

The crosslinking of polymers using this compound is initiated by the thermal decomposition of the peroxide group (-O-O-). This decomposition generates a tert-butoxyl radical and a cinnamate-containing radical. The primary mechanism involves the abstraction of hydrogen atoms from the polymer backbone by these highly reactive radicals. This process creates macroradicals on the polymer chains.

The subsequent combination of these macroradicals leads to the formation of covalent cross-links between polymer chains, resulting in a three-dimensional network structure. As the number of cross-links increases, the viscosity of the polymer melt rises significantly, eventually leading to gelation, which is the formation of an insoluble and infusible polymer network. The gel content, a measure of the extent of crosslinking, can be controlled by adjusting the concentration of this compound and the curing temperature and time.

The general steps for network formation are:

Initiation: Thermal decomposition of this compound to form primary radicals.

Hydrogen Abstraction: The primary radicals abstract hydrogen atoms from the polymer chains, creating polymer macroradicals.

Crosslinking: Combination of polymer macroradicals to form cross-links.

Enhancement of Mechanical and Thermal Properties of Cross-linked Polymers

The formation of a cross-linked network structure significantly alters the physical properties of polymers. The introduction of covalent bonds between polymer chains restricts their mobility, leading to improvements in both mechanical and thermal properties.

Mechanical Properties: Crosslinking generally leads to an increase in the tensile strength, modulus, and hardness of the polymer. The restriction of chain slippage under stress results in a material that is more resistant to deformation. However, this increase in stiffness is often accompanied by a decrease in elongation at break, making the material more brittle. The extent of these changes is directly related to the crosslink density.

Thermal Properties: The thermal stability of polymers is also enhanced through crosslinking. The three-dimensional network structure raises the softening and melting points of the material. Furthermore, properties like the heat distortion temperature (HDT) are improved, allowing the cross-linked polymer to withstand higher temperatures without significant deformation. The cross-links also reduce the polymer's solubility in organic solvents and its susceptibility to creep (time-dependent deformation under a constant load).

| Property | Effect of Crosslinking |

| Tensile Strength | Increases |

| Modulus | Increases |

| Hardness | Increases |

| Elongation at Break | Decreases |

| Heat Distortion Temperature | Increases |

| Solvent Resistance | Increases |

| Creep Resistance | Increases |

Copolymerization Studies Involving this compound

Reactivity Ratios in Copolymerization Systems

Reactivity ratios are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same monomer versus the other comonomer. For a binary copolymerization involving monomer 1 (M1) and monomer 2 (M2), the reactivity ratios are defined as:

r1 = k11 / k12

r2 = k22 / k21

where k11 and k22 are the rate constants for homopolymerization, and k12 and k21 are the rate constants for copolymerization.

Currently, there is a lack of specific published data for the reactivity ratios of this compound in copolymerization systems with common monomers like styrene or methyl methacrylate. Determining these values would require experimental studies analyzing the composition of the resulting copolymer at different monomer feed ratios. Such studies are essential for predicting copolymer composition and tailoring the properties of the final material.

Incorporation of Peroxycinnamate Functionality into Polymer Backbones

The incorporation of the peroxycinnamate functionality into a polymer backbone can be achieved through the copolymerization of a monomer containing this group. However, due to the reactive nature of the peroxide group, this is a challenging task. The conditions required for polymerization (e.g., heat, radical initiators) can also lead to the premature decomposition of the peroxycinnamate group, resulting in crosslinking or branching instead of linear chain growth with the desired functionality.

A more viable approach is to first synthesize a polymer with a suitable reactive group and then post-modify it with a derivative of cinnamic acid to introduce the peroxycinnamate moiety. This two-step process allows for better control over the polymer architecture and the incorporation of the desired functional group.

Polymer Modification and Grafting Reactions

Grafting of this compound onto Polymer Substrates

Grafting is a technique used to modify the surface properties of a polymer by covalently attaching different polymer chains (grafts) onto the main polymer backbone. This compound can be used to initiate the grafting of monomers onto a polymer substrate.

The process typically involves the following steps:

The polymer substrate is impregnated with this compound and the monomer to be grafted.

Upon heating, the peroxide decomposes, generating radicals.

These radicals abstract hydrogen atoms from the polymer substrate, creating active sites on its surface.

The monomer then polymerizes from these active sites, forming grafted chains.

This "grafting from" approach can be used to impart new properties to the surface of a polymer, such as improved wettability, adhesion, or biocompatibility, without altering the bulk properties of the material. For instance, grafting a hydrophilic monomer onto a hydrophobic polymer substrate can significantly change its surface energy and interaction with aqueous media.

Functionalization of Polymers via Peroxycinnamate Reactivity

The reactivity of this compound as a free-radical initiator offers a pathway for the functionalization of polymer chains. This process, often carried out in the melt phase, involves the thermal decomposition of the peroxide to generate free radicals. These highly reactive species can then abstract hydrogen atoms from the polymer backbone, creating active sites for the grafting of functional monomers.

A common application of this method is the grafting of maleic anhydride (B1165640) (MAH) onto polyolefins such as polypropylene (B1209903) (PP). This functionalization is of significant commercial interest as it improves the adhesion properties of the non-polar polyolefin, making it a more effective compatibilizer in polymer blends and composites. The general mechanism for this free-radical grafting process is as follows:

Initiation: Thermal decomposition of the peroxide initiator (in this case, this compound) to form primary radicals.

Hydrogen Abstraction: The primary radicals abstract hydrogen atoms from the polymer backbone, creating a macroradical.

Grafting: The functional monomer (e.g., maleic anhydride) reacts with the polymer macroradical, forming a grafted polymer chain.

While specific studies detailing the use of this compound are not widely available, the principles of this reaction are well-established with other peroxide initiators like benzoyl peroxide (BPO) and dicumyl peroxide (DCP). Research on these analogous systems provides insight into the expected reactivity and outcomes when using a peroxycinnamate initiator.

Detailed Research Findings from Analogous Systems:

Studies on the melt grafting of MAH onto polypropylene using initiators like BPO have shown that the concentration of the initiator is a critical parameter influencing the grafting degree. A higher concentration of the initiator generally leads to a higher degree of grafting. However, it can also lead to undesirable side reactions, such as chain scission in polypropylene, which results in a lower molecular weight product. This trade-off between grafting efficiency and polymer degradation is a key challenge in melt functionalization processes.

The reaction conditions, including temperature and mixing efficiency, also play a crucial role. The temperature must be high enough to ensure the decomposition of the initiator at an appropriate rate but not so high as to cause significant degradation of the polymer. The use of a co-rotating twin-screw extruder is common for these reactions as it provides the necessary intensive mixing to ensure a homogeneous distribution of the initiator and monomer within the polymer melt.

Data from a Representative Study on Polypropylene Functionalization:

To illustrate the effects of initiator and monomer concentration on the grafting process, the following table presents data from a study on the functionalization of polypropylene with maleic anhydride using a peroxide initiator. While this study did not use this compound, the trends observed are indicative of the general behavior of such systems.

| Initiator Concentration (phr) | Maleic Anhydride Concentration (phr) | Grafting Degree (%) | Resulting Melt Flow Index (g/10 min) |

| 0.5 | 2 | 0.8 | 15.2 |

| 1.0 | 2 | 1.2 | 25.8 |

| 1.5 | 2 | 1.5 | 38.4 |

| 1.0 | 1 | 0.9 | 24.5 |

| 1.0 | 3 | 1.4 | 26.5 |

phr: parts per hundred of resin

This interactive data table demonstrates that increasing the initiator concentration leads to a higher grafting degree but also a significant increase in the melt flow index, which is indicative of polymer chain scission and a reduction in molecular weight. The concentration of the maleic anhydride also influences the grafting degree, with higher concentrations generally leading to more grafting.

The selection of a specific peroxide initiator like this compound would be based on its decomposition kinetics at the desired processing temperature. The ideal initiator should have a half-life that is suitable for the residence time in the reaction vessel (e.g., an extruder) to ensure efficient radical generation throughout the process. The structure of the radicals generated from this compound would also influence the reaction, particularly the balance between hydrogen abstraction and other potential side reactions.

Further research specifically investigating the performance of this compound in polymer functionalization would be necessary to fully elucidate its unique advantages and to optimize the reaction conditions for various polymer systems.

Advanced Analytical Methodologies in Tert Butyl Peroxycinnamate Research

High-Resolution Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods that offer high resolution are indispensable for elucidating the intricate details of chemical reactions involving tert-butyl peroxycinnamate. They provide real-time insights and detailed structural information about transient species and final products.

In-situ NMR and IR for Real-time Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for monitoring the progress of reactions in real-time. researchgate.net In-situ NMR allows for the continuous tracking of the disappearance of reactants and the appearance of products, providing kinetic data and insights into reaction pathways. For instance, ¹H NMR can monitor the characteristic signals of the tert-butyl group, typically a singlet around 1.2-1.4 ppm, and the vinyl protons of the cinnamate (B1238496) moiety. researchgate.netspectrabase.comresearchgate.net The disappearance of these signals and the emergence of new ones corresponding to decomposition products can be quantitatively followed over time. Similarly, ¹³C NMR provides information on the carbon skeleton, with the carbonyl carbon of the peroxy ester appearing in the range of 170-180 ppm.

In-situ IR spectroscopy complements NMR by monitoring changes in functional groups. researchgate.net The strong carbonyl (C=O) stretching vibration of the peroxy ester at approximately 1750 cm⁻¹ and the peroxide linkage (O-O) absorption between 800-900 cm⁻¹ are key bands to observe. acs.org As the reaction proceeds, the intensity of these bands decreases, while new bands corresponding to the functional groups of the decomposition products appear. maxapress.com This real-time monitoring provides a dynamic picture of the reaction mechanism.

High-Resolution Mass Spectrometry for Decomposition Product Identification

High-resolution mass spectrometry (HRMS) is a critical technique for accurately identifying the decomposition products of this compound. jeolusa.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the detected ions. This capability is essential for distinguishing between compounds with the same nominal mass but different chemical formulas. jeolusa.commdpi.com The fragmentation patterns observed in the mass spectrum offer further structural information. Common fragmentation pathways for this compound would likely involve the loss of the tert-butyl group or cleavage of the peroxide bond.

The coupling of mass spectrometry with chromatographic techniques, such as GC-MS and LC-MS, is particularly powerful for analyzing complex mixtures of decomposition products. usgs.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization

The decomposition of this compound often proceeds through radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is the only direct method for detecting and characterizing these transient radical species. bruker.com EPR spectroscopy detects the transitions of unpaired electrons in a magnetic field, providing information about the structure and environment of the radical. bruker.com

In the study of this compound decomposition, EPR can be used to identify key radical intermediates such as the tert-butoxyl radical and other carbon-centered radicals that may form. rsc.org The technique of spin trapping is often employed, where a "spin trap" molecule reacts with the transient radicals to form a more stable radical adduct that can be more easily detected by EPR. nih.govmaxapress.comrsc.org The hyperfine coupling constants obtained from the EPR spectrum of the spin adduct can help to identify the original trapped radical. nih.gov

Advanced Chromatographic Analysis of Reaction Mixtures

Chromatographic techniques are fundamental for separating the components of the complex mixtures that result from the reactions of this compound. This separation is a prerequisite for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile or thermally labile compounds like this compound and its decomposition products. jasco-global.comlcms.cz In a typical HPLC method, a sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column to separate the components based on their differential interactions with the stationary and mobile phases. sielc.com

For the analysis of this compound, a reversed-phase HPLC method is often suitable, where a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the cinnamate moiety of the molecule absorbs UV light. nih.gov By creating a calibration curve with standards of known concentration, the concentration of this compound in a sample can be accurately determined. jasco-global.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

This table presents a hypothetical set of HPLC conditions and is for illustrative purposes only.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the separation, identification, and quantification of volatile and semi-volatile decomposition products of this compound. hzdr.denih.gov In GC, the sample is vaporized and separated in a capillary column. tajhizkala.ir The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting mass spectrum serves as a "molecular fingerprint" for identification. researchgate.netscielo.br

This technique is particularly useful for identifying smaller, more volatile molecules that may result from the breakdown of the parent compound. nih.govkobv.de The retention time from the gas chromatogram and the mass spectrum from the MS detector together provide a high degree of confidence in the identification of the compounds in the reaction mixture. usgs.govuminho.ptrsc.org

Table 2: Potential Volatile Decomposition Products Identifiable by GC-MS

| Compound | Chemical Formula |

| tert-Butanol | C₄H₁₀O |

| Acetone (B3395972) | C₃H₆O |

| Methane | CH₄ |

| Ethane | C₂H₆ |

| Carbon Dioxide | CO₂ |

| Benzaldehyde | C₇H₆O |

| Styrene (B11656) | C₈H₈ |

This table lists potential decomposition products and is not exhaustive.

Calorimetric and Thermal Analysis Techniques

Calorimetric and thermal analysis techniques are indispensable in the study of reactive chemicals like this compound. These methods provide critical data on the thermal stability, decomposition kinetics, and potential hazards associated with the compound. By measuring heat flow and temperature changes under controlled conditions, researchers can elucidate the energetic properties of the molecule, which is vital for ensuring safe handling, storage, and application in various industrial processes.

Differential Scanning Calorimetry (DSC) for Thermal Transition and Heat Flow Analysis

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials. tudelft.nl It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nlsu.se For this compound and related organic peroxides, DSC is instrumental in determining key thermal stability parameters, such as the onset temperature of decomposition and the total energy released during this process.

The analysis involves heating a small, precisely weighed sample in a crucible at a constant rate. The resulting DSC curve plots heat flow against temperature, revealing exothermic (heat-releasing) or endothermic (heat-absorbing) events. The thermal decomposition of peroxides is a significant exothermic event.

Detailed research findings from DSC analyses on analogous tert-butyl peroxy esters illustrate the type of data obtained. For instance, studies on tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH) show a distinct exothermic peak corresponding to its decomposition. nih.govmdpi.com The onset temperature (T₀), peak temperature (Tₚ), and enthalpy of decomposition (ΔH) are critical parameters derived from the DSC curve. The onset temperature indicates the temperature at which decomposition begins, a key indicator of thermal stability. The enthalpy of decomposition quantifies the total heat released, which is directly related to the compound's hazard potential. nih.govnih.gov

Experimental designs often involve conducting DSC scans at multiple heating rates. This allows for the calculation of kinetic parameters, such as the activation energy (Ea), using methods like the Kissinger equation. doi.org The activation energy provides insight into the energy barrier for the decomposition reaction; a lower value suggests lower stability. doi.orgresearchgate.net Furthermore, the solvent environment can influence thermal stability. For example, conducting DSC in polar versus nonpolar solvents can reveal shifts in decomposition onset temperatures, highlighting the role of solvent-peroxide interactions.

The table below presents typical data obtained from DSC analysis for various tert-butyl peroxy esters, which are structurally similar to this compound.

Table 1: DSC Data for Thermal Decomposition of Various Tert-Butyl Peroxy Esters

| Compound | Heating Rate (°C/min) | Onset Temperature (T₀) (°C) | Peak Temperature (Tₚ) (°C) | Heat of Decomposition (ΔH) (J/g) |

|---|---|---|---|---|

| tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) | 10 | 118.31 | 150.38 | 687.42 |

| TBPTMH with H₂SO₄ | 10 | 112.54 | - | - |

| TBPTMH with NaOH | 10 | 117.86 | - | - |

| tert-Butyl Peroxybenzoate (TBPB) | 4 | 104.23 | 123.68 | 389.96 |

| tert-Butyl Peroxy-2-ethylhexanoate (TBPO) | 4 | 85.51 | 104.53 | 496.39 |

| tert-Butyl Peroxypivalate | 10 | ~55 | - | - |

Data sourced from studies on analogous compounds to illustrate typical DSC findings. nih.govdoi.org

Adiabatic Calorimetry for Reaction Energetics

While DSC provides valuable data on thermal transitions, adiabatic calorimetry is employed to simulate worst-case thermal runaway scenarios. aidic.itberkeley.edu In an adiabatic environment, all heat generated by the decomposition of the sample is retained, causing a self-accelerating increase in temperature and pressure. aidic.itresearchgate.net This technique is crucial for assessing the reaction energetics under process conditions where cooling might fail.

Instruments like the Accelerating Rate Calorimeter (ARC) and the Phi-TEC II adiabatic calorimeter are used for these studies. nih.govdoi.org A sample is heated in a robust, sealed container, and the system follows a heat-wait-search protocol. researchgate.net Once an exothermic reaction is detected (a self-heating rate above a certain threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, tracking the temperature and pressure increase over time. researchgate.net

The data obtained from adiabatic calorimetry includes the onset temperature of thermal runaway, the maximum temperature and pressure reached, and the rates of temperature and pressure rise. researchgate.net These parameters are used to determine critical safety indicators such as the Time to Maximum Rate under adiabatic conditions (TMRₐᏧ) and the Self-Accelerating Decomposition Temperature (SADT). nih.govmdpi.com The SADT is the lowest ambient temperature at which a substance in a specific packaging can undergo a self-accelerating decomposition, a vital parameter for safe storage and transportation regulations. doi.org

For example, studies on TBPTMH using adiabatic calorimetry revealed that the pure substance begins to exotherm at 87.68 °C, with the temperature rising dramatically and pressure reaching a maximum of 32.3 bar. mdpi.com The addition of acidic or basic impurities was found to lower the onset temperature, indicating an increased thermal hazard. mdpi.com

The following table summarizes key parameters that can be derived from adiabatic calorimetry studies, based on research on related peroxy esters.

Table 2: Adiabatic Calorimetry Data for Tert-Butyl Peroxy Ester Decomposition

| System | Adiabatic Onset Temp. (T₀) (°C) | Max. Temp. Rise Rate (°C/min) | Max. Pressure (bar) | Time to Max. Rate (TMRₐᏧ) at Onset (min) |

|---|---|---|---|---|

| tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) | 87.68 | 167.9 | 32.3 | ~1500 |

| TBPTMH + H₂SO₄ | 81.58 | >167.9 | >32.3 | <1500 |

| TBPTMH + NaOH | 83.20 | >167.9 | >32.3 | <1500 |

| tert-Butyl Hydroperoxide (TBHP) | 69.50 | - | - | - |

| di-tert-Butyl Peroxide (DTBP) in Toluene (30 wt%) | - | - | - | - |

Data illustrates typical findings from adiabatic calorimetry on analogous compounds. mdpi.comaidic.itresearchgate.net

Development of Novel Analytical Methods for Peroxycinnamate Quantification and Characterization

The accurate quantification and characterization of this compound are essential for quality control, stability assessment, and reaction monitoring. While traditional methods exist, the development of novel, more sensitive, and specific analytical techniques is an ongoing area of research.

An example of a classic, yet improved, method is the iodometric titration for the analysis of tert-butyl peresters. acs.org This technique relies on the oxidation of iodide to iodine by the peroxide, followed by titration of the iodine. Improvements have focused on optimizing reaction conditions to ensure complete and rapid reaction, enhancing the accuracy of peroxide quantification.

More advanced and novel methods often involve chromatographic techniques coupled with various detectors. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the parent peroxide from its decomposition products and other impurities. researchgate.net When coupled with a UV detector, HPLC can be used for quantification, as the cinnamate moiety in this compound possesses a strong UV chromophore.

For more comprehensive characterization, coupling HPLC with Mass Spectrometry (LC-MS) offers significant advantages. researchgate.net LC-MS not only separates the components of a mixture but also provides mass information for each component, enabling definitive identification and structural elucidation of impurities and degradation products. This is particularly valuable for stability studies where unknown decomposition products may form over time.